molecular formula C6H11O7- B1265164 2-carboxylato-D-arabinitol(1-)

2-carboxylato-D-arabinitol(1-)

Cat. No. B1265164
M. Wt: 195.15 g/mol
InChI Key: XONDRGRALZTVKD-ZMIZWQJLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-carboxylato-D-arabinitol(1-) is a monocarboxylic acid anion resulting from deprotonation of the carboxy group of 2-carboxy-D-arabinitol;  major species at pH 7.3. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 2-carboxy-D-arabinitol.

Scientific Research Applications

Detection in Biological Samples

D-arabinitol, a metabolite of Candida species, can be detected using silver nanoparticles (AgNPs) in urine samples. The presence of D-arabinitol reduces Ag+ to AgNPs, causing a change in the solution's color, which can be quantified spectrophotometrically. This method offers a potential tool for diagnosing candidiasis through D-arabinitol levels in urine, highlighting its significance in medical research and diagnostics (Retnaningtyas, Siswodihardjo, & Nugraha, 2022).

Enzymatic Studies

L-Arabinitol 4-dehydrogenase, an enzyme involved in the L-arabinose catabolic pathway in fungi, has been studied for its role in converting L-arabinitol to L-xylulose. Research into this enzyme, including its cloning, expression, and activity, provides insights into fungal metabolism and potential applications in biotechnology and biofuel production (Richard et al., 2001).

Molecular Imprinting for Selective Separation

Molecularly imprinted polymers (MIPs) have been synthesized to selectively separate D-arabinitol, demonstrating potential applications in analytical chemistry and biotechnology. These MIPs can differentiate D-arabinitol from its enantiomers and other similar compounds, showcasing the utility in specific molecule recognition and separation processes (Retnaningtyas, Supriyanto, Irawan, & Siswodihardjo, 2021).

Adsorption Studies

Studies on the synthesis and characterization of MIPs for D-arabinitol have shown their effectiveness as adsorbents. This research indicates the potential use of MIPs in treating infections by adsorbing pathogenic metabolites, thus providing a novel approach to medical treatments and diagnostics (Retnaningtyas, Supriyanto, Puspaningsih, & Irawan, 2020).

properties

Product Name

2-carboxylato-D-arabinitol(1-)

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoate

InChI

InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,6-/m1/s1

InChI Key

XONDRGRALZTVKD-ZMIZWQJLSA-M

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(CO)(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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